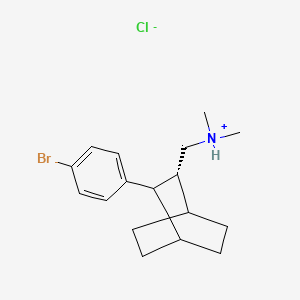![molecular formula C46H34F6NiO6P2S2+2 B13783948 [1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate is a complex organometallic compound It features a nickel(2+) ion coordinated with two phosphonium ligands and a trifluoromethanesulfonate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate typically involves the reaction of nickel(II) salts with phosphonium ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include dichloromethane or toluene, and the reaction temperature is maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions where the phosphonium ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(0) species.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique structure allows for efficient electron transfer and activation of substrates.
Biology
While its direct applications in biology are limited, derivatives of this compound are being explored for their potential in bioinorganic chemistry, particularly in the design of metal-based drugs and imaging agents.
Medicine
Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the development of novel therapeutic agents that target specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and nanomaterials. Its catalytic properties are leveraged to enhance the efficiency of chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate involves coordination of the nickel ion with the phosphonium ligands, facilitating electron transfer and activation of substrates. The trifluoromethanesulfonate counterion helps stabilize the complex and enhance its solubility in various solvents. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Nickel(II) acetylacetonate: Another nickel-based compound used in catalysis.
Nickel(II) chloride: Commonly used in organic synthesis and as a precursor to other nickel compounds.
Nickel(II) sulfate: Used in electroplating and as a catalyst in various chemical reactions.
Uniqueness
What sets [1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate apart is its unique structure, which allows for efficient electron transfer and activation of substrates. This makes it particularly valuable in catalysis and materials science applications, where such properties are crucial for enhancing reaction efficiency and product yield.
Propiedades
Fórmula molecular |
C46H34F6NiO6P2S2+2 |
|---|---|
Peso molecular |
981.5 g/mol |
Nombre IUPAC |
[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C44H32P2.2CHF3O3S.Ni/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*2-1(3,4)8(5,6)7;/h1-32H;2*(H,5,6,7);/q;;;+2 |
Clave InChI |
OTEZGZXMIAVCGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


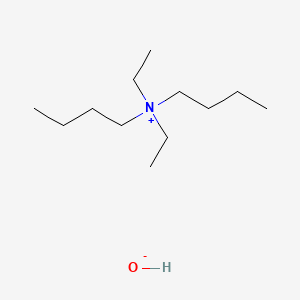
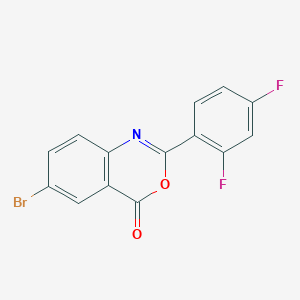
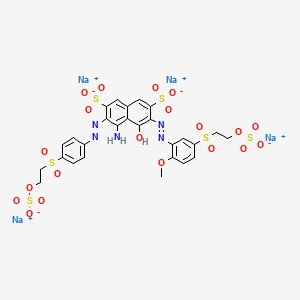
![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)


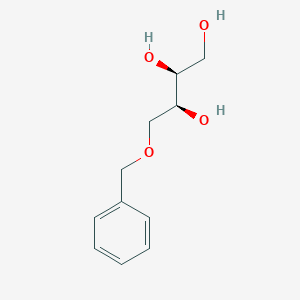
![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
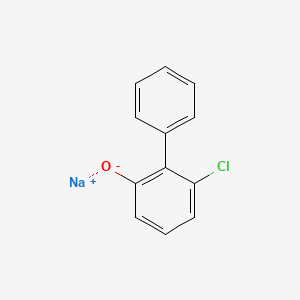
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
